molecular formula C20H30O3 B1232700 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol CAS No. 52171-85-4

6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol

Cat. No.: B1232700
CAS No.: 52171-85-4
M. Wt: 318.4 g/mol
InChI Key: AAIHVZNCFQTVCA-UHFFFAOYSA-N
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Description

6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzo[b,d]pyran core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.

    Alkylation: Addition of the pentyl group through alkylation reactions using alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alkanes.

Scientific Research Applications

6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Δ9-Tetrahydrocannabinol (THC): A well-known compound with a similar dibenzo[b,d]pyran structure.

    Δ8-Tetrahydrocannabinol (Δ8-THC): Another cannabinoid with a similar structure but different biological activity.

    Cannabinol (CBN): A cannabinoid with a similar core structure but different functional groups.

Uniqueness

6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is unique due to its specific functional groups and the positions of these groups on the dibenzo[b,d]pyran core. This uniqueness can lead to distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

52171-85-4

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3

InChI Key

AAIHVZNCFQTVCA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Synonyms

9-hydroxy-9-norhexahydrocannabinol
9-hydroxy-9-norhexahydrocannabinol, (9alpha)-isomer
9-hydroxy-9-norhexahydrocannabinol, (9beta)-(+-)-isomer
9-hydroxy-9-norhexahydrocannabinol, (9beta)-isomer
9-nor-9-hydroxyhexahydrocannabinol

Origin of Product

United States

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